

Technical Support Center: Optimizing Dolutegravir (DTG) Sodium Dosage in Pediatric Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Dolutegravir (DTG) dosage in pediatric populations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the approved Dolutegravir formulations for pediatric use and are they interchangeable?

A1: There are two primary formulations of Dolutegravir for pediatric use: dispersible tablets for oral suspension and film-coated tablets. It is critical to note that these formulations are not bioequivalent and cannot be interchanged on a milligram-for-milligram basis due to different pharmacokinetic profiles.[1][2][3] For instance, a 30 mg dose of dispersible tablets provides equivalent exposure to a 50 mg film-coated tablet.[1] If a patient switches between formulations, the dosage must be adjusted according to the specific recommendations for the new formulation.[3]

Q2: How should the dispersible tablets be administered to ensure accurate dosing?

A2: Dolutegravir dispersible tablets should ideally be dispersed in clean drinking water.[1][4]

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- For 1 to 3 tablets: Disperse completely in 5 mL of water.[2]
- For 4 or more tablets: Disperse in 10 mL of water.[2] The suspension should be swirled until no lumps remain and administered within 30 minutes of mixing.[2] To ensure the full dose is taken, the dosing cup should be rinsed with a small amount of water which is then also administered to the child.[2][5] The dispersible tablets can also be swallowed whole, one at a time, with water.[2][4] They should not be chewed, cut, or crushed.[2][3]

Q3: We are observing high pharmacokinetic (PK) variability in our study participants. What are the known factors influencing this?

A3: Higher pharmacokinetic variability has been observed in pediatric populations compared to adults.[6][7] Key factors influencing Dolutegravir's pharmacokinetics in children include body weight, age, and the specific formulation used (dispersible vs. film-coated).[7][8] Coadministration of other medications can also significantly alter DTG concentrations.

Q4: How should we adjust Dolutegravir dosage when co-administering with drugs that induce or inhibit its metabolism?

A4: Dolutegravir is primarily metabolized by UGT1A1 and to a lesser extent by CYP3A.[9]

- Inducers: Co-administration with potent UGT1A1 or CYP3A inducers (e.g., rifampicin, carbamazepine, efavirenz) can decrease Dolutegravir plasma concentrations, potentially reducing efficacy.[5][10] In such cases, the standard once-daily Dolutegravir dose should be administered twice daily.[1][10] This doubled dose should be continued for two weeks after stopping the enzyme-inducing drug.[10]
- Inhibitors: Drugs that inhibit these enzymes may increase DTG plasma concentrations.
- Antacids/Supplements: Cation-containing products like antacids or supplements with calcium
 or iron can reduce Dolutegravir absorption. These should be administered at least 6 hours
 before or 2 hours after Dolutegravir.[10]

Q5: What are the target pharmacokinetic parameters for pediatric dosing studies?

A5: The primary goal of pediatric dosing is to achieve Dolutegravir exposures comparable to those seen in adults receiving a 50 mg once-daily dose.[11][12] Key pharmacokinetic targets,



based on adult data, include:

- AUC24h (Area Under the Curve over 24 hours): Geometric mean range of 37 to 67 mg*h/L.
 [11]
- C24h or Ctrough (Trough concentration at 24 hours): Geometric mean range of 0.77 to 2.26 mg/L.[11] The 90% effective concentration (EC90) target is a trough concentration above
 0.32 mg/L.[13]

Q6: A participant in our study is experiencing treatment failure on a Dolutegravir-based regimen. What is the recommended course of action?

A6: While Dolutegravir has a high genetic barrier to resistance, treatment failure can occur, often due to suboptimal adherence.[14][15] In cases of confirmed virologic failure, several factors should be considered:

- Adherence assessment: A thorough evaluation of the patient's adherence is the first step.
- Drug resistance testing: While not always a prerequisite for switching, resistance testing can
 provide valuable information, especially for patients with a history of other antiretroviral
 exposures.[16]
- Switching Regimens: For patients who do not respond to Dolutegravir, a boosted protease inhibitor like darunavir/ritonavir (DRV/r) may be the preferred option.[16]

Data Presentation: Dosing and Pharmacokinetics Table 1: Recommended Once-Daily Dolutegravir Dosing for Pediatric Patients (INSTI-Naive)



| Body Weight | Dispersible Tablet Dose | Number of 5 mg Tablets | Film-Coated Tablet Dose |
|-----------------|----------------------------|---------------------------|----------------------------|
| 3 kg to <6 kg | 5 mg | 1 | Not Recommended |
| 6 kg to <10 kg | 15 mg | 3 | Not Recommended |
| 10 kg to <14 kg | 20 mg | 4 | Not Recommended |
| 14 kg to <20 kg | 25 mg | 5 | Not Recommended |
| ≥20 kg | 30 mg | 6 | 50 mg (if able to swallow) |

Data sourced from multiple studies and guidelines.[2][3][9][13] Note: Dosing recommendations can vary slightly between regulatory agencies (e.g., FDA and EMA) for specific age/weight subgroups.[1]

Table 2: Comparative Pharmacokinetic Parameters from Pediatric Studies



| Study Cohort (Weight) | Formulation | Dose | Geometric Mean AUC24h (mg*h/L) | Geometric Mean C24h (mg/L) |
|--------------------------|---------------------------------|------------|--------------------------------------|----------------------------------|
| 2 to <6 years | Granules-in- suspension | ~0.8 mg/kg | 44.7 | 0.51 |
| 14 kg to <20 kg | 25 mg Film- Coated Tablet | 25 mg | Lower than adult reference | Lower than adult reference |
| 14 kg to <20 kg | 25 mg Dispersible Tablets | 25 mg | Adequate | Adequate |
| 20 kg to <25 kg | 25 mg Film- Coated Tablet | 25 mg | N/A | 0.32 (61% lower than adult) |
| 25 kg to <30 kg | 25 mg Film- Coated Tablet | 25 mg | N/A | 0.39 (54% lower than adult) |
| 30 kg to <40 kg | 35 mg Film- Coated Tablet | 35 mg | N/A | 0.46 (45% lower than adult) |
| ≥20 kg | 50 mg Film- Coated Tablet | 50 mg | Appropriate | Appropriate |

Data compiled from the P1093 and ODYSSEY trials.[11][13][17]

Experimental Protocols

Methodology: Pharmacokinetic Sub-study in a Pediatric Cohort (Based on the ODYSSEY Trial)

- Participant Selection:
 - Enroll HIV-positive children within specified weight bands (e.g., 3 kg to <20 kg).[13]
 - o Obtain informed consent from parents or legal guardians.

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 Exclusion Criteria: Concurrent illnesses that could affect pharmacokinetics (e.g., severe diarrhea, vomiting, renal or liver disease), severe malnourishment, and use of concomitant medications known to have significant drug-drug interactions with Dolutegravir.[13]

Dosing and Administration:

- Administer once-daily Dolutegravir according to predefined World Health Organization (WHO) weight bands.[13]
- For children weighing 3 kg to <20 kg, use 5 mg dispersible tablets.[13]
- For children weighing ≥20 kg, the adult 50 mg film-coated tablet can be used.[13]
- Ensure dosing is observed by study personnel at specified visits.
- Pharmacokinetic Sampling:
 - Conduct intensive 24-hour pharmacokinetic profiling at steady state.[13][17]
 - Collect blood samples at pre-dose (0 hours) and at multiple time points post-dose (e.g., 1, 2, 3, 4, 6, and 24 hours after observed intake).[17]
 - Process blood samples to separate plasma and store frozen at -70°C or below until analysis.

Bioanalytical Method:

 Quantify Dolutegravir concentrations in plasma using a validated liquid chromatographytandem mass spectrometry (LC-MS/MS) method.

Data Analysis:

- Calculate key pharmacokinetic parameters using non-compartmental analysis, including AUC0-24, Cmax, and Ctrough (C24h).
- Compare the geometric mean of pediatric pharmacokinetic parameters to established adult reference values.[13]



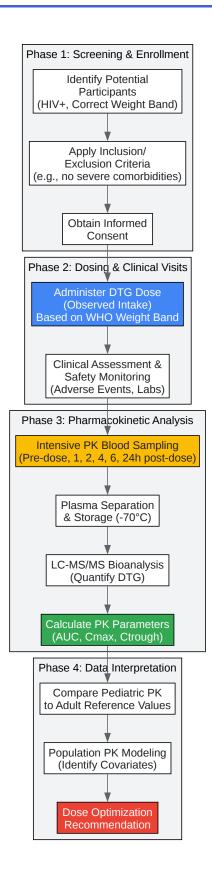




- Use population pharmacokinetic (PopPK) modeling to characterize drug disposition,
 identify sources of variability, and confirm dose appropriateness.[6][12]
- Safety Monitoring:
 - At each study visit, perform clinical assessments and measure hematological and biochemical variables.[13]
 - Record and grade all adverse events, with special attention to serious adverse events
 (SAEs) and events leading to treatment modification.[13]

Visualizations

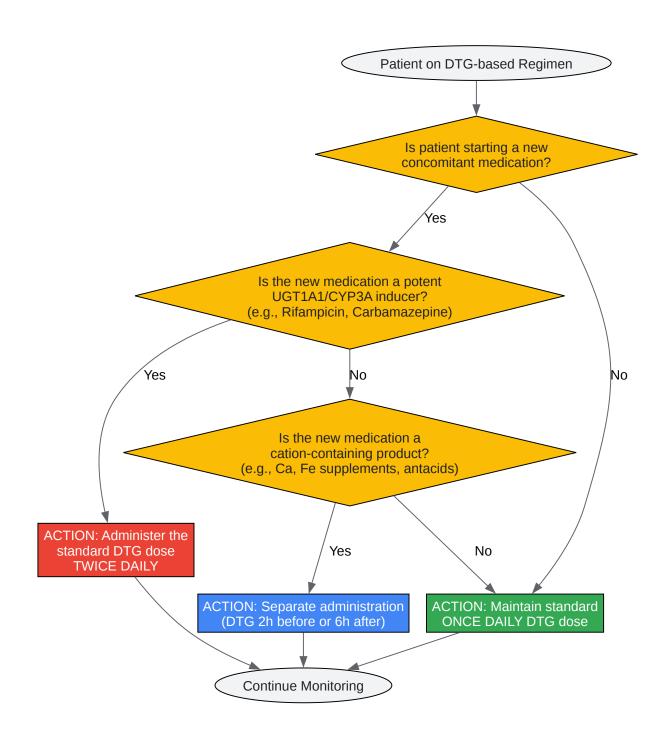




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Pediatric Pharmacokinetic Study Workflow

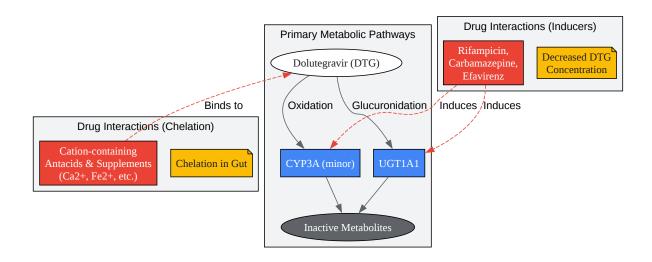




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Decision Workflow for DTG Dose Adjustment





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DTG Metabolism and Key Drug Interactions

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- To cite this document: BenchChem. [Technical Support Center: Optimizing Dolutegravir (DTG) Sodium Dosage in Pediatric Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607764#optimizing-dolutegravir-sodium-dosage-in-pediatric-studies]

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